molecular formula C4H9Cl2NO2S B3214337 rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 114145-47-0

rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B3214337
CAS No.: 114145-47-0
M. Wt: 206.09
InChI Key: MKBVEVDILHMLNA-VKKIDBQXSA-N
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Description

rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride: is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and a tetrahydrothiophene ring with a 1,1-dioxide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride typically involves multiple steps. One common method starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the amino and chlorine groups. The final step involves the formation of the 1,1-dioxide moiety and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 1,1-dioxide moiety back to the corresponding sulfide.

    Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino or chlorine positions.

Scientific Research Applications

rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The amino and chlorine groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The 1,1-dioxide moiety may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • rel-(3R,4S)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide hydrochloride
  • rel-(3R,4S)-3-Amino-4-bromotetrahydrothiophene 1,1-dioxide hydrochloride

Uniqueness

Compared to similar compounds, rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

(3R,4S)-4-chloro-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S.ClH/c5-3-1-9(7,8)2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBVEVDILHMLNA-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114145-47-0
Record name rac-(3R,4S)-3-amino-4-chloro-1lambda6-thiolane-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 2
rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 3
rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 4
rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 5
Reactant of Route 5
rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride
Reactant of Route 6
rel-(3R,4S)-3-Amino-4-chlorotetrahydrothiophene 1,1-dioxide hydrochloride

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